Methyl n-hexyl disulfide
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Overview
Description
Methyl n-hexyl disulfide is an organic compound with the molecular formula C₇H₁₆S₂ and a molecular weight of 164.332 g/mol . It is also known as hexyl methyl disulfide. This compound contains a disulfide bond (-S-S-) linking a methyl group and a hexyl group. Disulfides are known for their distinctive sulfur-sulfur bond, which plays a crucial role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl n-hexyl disulfide can be synthesized through the reaction of methyl thiol (methanethiol) with hexyl thiol (hexanethiol) under oxidative conditions. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodine (I₂) to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of disulfides like this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Disulfides can participate in nucleophilic substitution reactions where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, peracids.
Reducing Agents: Zinc, hydrochloric acid.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols (methyl thiol and hexyl thiol).
Scientific Research Applications
Methyl n-hexyl disulfide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study disulfide bond formation and cleavage.
Biology: Disulfides play a role in protein folding and stability, making this compound useful in studying protein structure and function.
Medicine: Disulfides are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of flavors and fragrances due to its characteristic sulfur odor.
Mechanism of Action
The mechanism of action of methyl n-hexyl disulfide involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds are crucial for maintaining the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol form being the reduced state and the disulfide form being the oxidized state . This redox cycling is essential for various cellular processes, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Dimethyl disulfide (C₂H₆S₂): Contains two methyl groups linked by a disulfide bond.
Diethyl disulfide (C₄H₁₀S₂): Contains two ethyl groups linked by a disulfide bond.
Dipropyl disulfide (C₆H₁₄S₂): Contains two propyl groups linked by a disulfide bond.
Comparison: Methyl n-hexyl disulfide is unique due to its asymmetric structure, with one methyl group and one hexyl group linked by a disulfide bond. This structural variation can influence its reactivity and applications compared to symmetric disulfides like dimethyl disulfide and diethyl disulfide. The longer alkyl chain in this compound may also affect its physical properties, such as boiling point and solubility.
Properties
CAS No. |
64580-52-5 |
---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1-(methyldisulfanyl)hexane |
InChI |
InChI=1S/C7H16S2/c1-3-4-5-6-7-9-8-2/h3-7H2,1-2H3 |
InChI Key |
WZUAZKYWEVGSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSC |
Origin of Product |
United States |
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